EVOXINE

Description

Properties

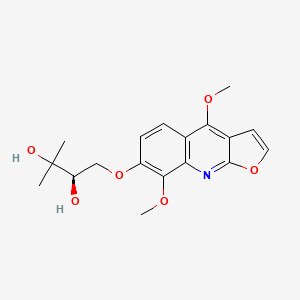

Molecular Formula |

C18H21NO6 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(2R)-1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol |

InChI |

InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3/t13-/m1/s1 |

InChI Key |

FGANMDNHTVJAHL-CYBMUJFWSA-N |

SMILES |

CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |

Isomeric SMILES |

CC(C)([C@@H](COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |

Canonical SMILES |

CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Evoxine

Disclaimer: A comprehensive, data-rich overview of the specific molecular mechanisms of the furoquinoline alkaloid Evoxine is not extensively available in the public scientific literature.[1] Much of the detailed quantitative data and specific signaling pathways have not yet been fully elucidated. This guide synthesizes the available research, outlines potential mechanisms based on its chemical class, and provides standardized experimental protocols for further investigation.

Executive Summary

This compound is a furoquinoline alkaloid found in various plant species, including Evodia xanthoxyloides and Teclea gerrardii.[2] Historically, it has been noted for its hypnotic and sedative properties.[2][] Recent research has identified a more specific mechanism of action: the selective counteraction of CO2-induced immune suppression.[4][5] Specifically, this compound inhibits the hypercapnic suppression of key immune signaling molecules, interleukin-6 (IL-6) and the chemokine CCL2, in human macrophages.[4] While this provides a foundational understanding, the precise protein targets and downstream signaling cascades remain an active area for research. Based on the activities of related alkaloids, it is hypothesized that this compound may also modulate pathways such as PI3K/Akt/mTOR or MAPK and potentially interact with ATP-binding cassette (ABC) transporters.[1][6]

Core Mechanism of Action: Reversal of Hypercapnic Immune Suppression

The most clearly defined activity of this compound is its ability to counteract the immunosuppressive effects of hypercapnia (elevated CO2 levels).[4] In patients with severe lung disease, hypercapnia is associated with an increased risk of infection and death.[4] this compound was identified in a focused screen of 8,832 compounds for its ability to ameliorate these effects.[4]

The core findings are:

-

This compound counteracts the CO2-induced transcriptional suppression of antimicrobial peptides in Drosophila S2* cells.[4]

-

It inhibits the hypercapnic suppression of interleukin-6 (IL-6) and chemokine CCL2 expression in human THP-1 macrophages.[4][5]

-

The action of this compound is selective. It does not prevent the hypercapnic inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMP-activated protein kinase (AMPK) in rat pulmonary epithelial cells.[][4]

This selectivity suggests that this compound acts on a specific, evolutionarily conserved pathway that governs the expression of certain innate immune genes, without universally reversing all effects of hypercapnia.[4]

Quantitative Data

Specific quantitative data, such as IC50 or Ki values for this compound's activity, are not available in the reviewed literature.[1] The tables below are presented as templates for future experimental determination, as suggested by available resources.[1]

Table 1: Hypothetical IC50 Values of this compound for Cytotoxicity [1]

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

|---|---|---|---|

| THP-1 | Acute Monocytic Leukemia | 48 | Data not available |

| A549 | Lung Carcinoma | 48 | Data not available |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |

| HCT116 | Colorectal Carcinoma | 48 | Data not available |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Negative | Data not available[5] |

| Bacillus subtilis | Positive | Data not available[5] |

| Staphylococcus aureus | Positive | Data not available[5] |

Potential (Hypothesized) Mechanisms of Action

Based on the known activities of other natural alkaloids, this compound may induce apoptosis through the modulation of critical cell survival pathways.[1] A plausible, though unconfirmed, hypothesis is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

Many alkaloids are known to inhibit ABC transporters like P-glycoprotein (ABCB1) and ABCG2 (Breast Cancer Resistance Protein), which are responsible for multidrug resistance (MDR) in cancer cells by effluxing chemotherapeutic agents.[6][7] While not directly demonstrated for this compound, this represents a viable avenue for investigation. Inhibition of these transporters can restore cancer cell sensitivity to cytotoxic drugs.

Experimental Protocols

Detailed methodologies for the specific experiments identifying this compound's primary activity are not fully published. However, standardized protocols for assessing the biological activities discussed are provided below.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cell lines.

-

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., THP-1, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value by plotting viability against the log of this compound concentration using non-linear regression analysis.

-

The following workflow outlines a generalized approach to elucidate the molecular mechanism of this compound's effect on a target signaling pathway.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

-

Methodology:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform two-fold serial dilutions of this compound in a 96-well microplate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the microplate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible microbial growth.

-

Conclusion and Future Directions

The current body of research identifies this compound as a promising small molecule with a selective mechanism for reversing hypercapnia-induced immune suppression. This provides a strong rationale for its further investigation as a potential therapeutic for conditions involving compromised lung function. However, a significant knowledge gap remains regarding its precise molecular targets and the signaling pathways it modulates. Future research should prioritize:

-

Target Deconvolution: Utilizing techniques such as affinity chromatography or activity-based protein profiling to identify the direct binding protein(s) of this compound.

-

Quantitative Analysis: Systematically determining the IC50 and Ki values of this compound in various cellular assays to quantify its potency.

-

Signaling Pathway Elucidation: Performing detailed studies (e.g., phosphoproteomics, transcriptomics) to map the downstream effects of this compound on the pathways involved in immune gene expression.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of hypercapnia and bacterial infection.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 4. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Evoxine: A Furoquinoline Alkaloid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine, a naturally occurring furoquinoline alkaloid, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and known biological effects. This document summarizes the available quantitative data on its antiplasmodial and immunomodulatory activities in clearly structured tables. Detailed experimental protocols for the isolation of related alkaloids and key biological assays are provided to facilitate further research. Furthermore, this guide presents a putative signaling pathway for its immunomodulatory action and a general experimental workflow, visualized using Graphviz (DOT language), to stimulate further investigation into its mechanism of action. This guide is intended to serve as a foundational resource for professionals in natural product chemistry, pharmacology, and drug development exploring the therapeutic potential of this compound.

Introduction

This compound, also known by the synonym haploperine, is a member of the furoquinoline class of alkaloids.[1][2] These compounds are characterized by a furan (B31954) ring fused to a quinoline (B57606) core and are predominantly found in plants belonging to the Rutaceae family.[1] this compound has been isolated from various plant species, including Evodia xanthoxyloides and Teclea gerrardii.[2]

Initial studies have revealed a range of biological activities for this compound, including hypnotic, sedative, antimicrobial, antiplasmodial, and immunomodulatory effects.[1][2][3] Its ability to counteract CO2-induced immune suppression has highlighted its potential for further investigation as a therapeutic agent in conditions associated with hypercapnia.[3] This guide aims to consolidate the current technical knowledge on this compound to support and guide future research endeavors.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₁₈H₂₁NO₆ and a molecular weight of 347.36 g/mol .[1] Its structure features a furoquinoline core substituted with two methoxy (B1213986) groups and a dihydroxy-isoprenyloxy side chain.[1]

Physicochemical Data

While specific experimentally determined physicochemical data for this compound are limited in publicly available literature, some properties can be predicted or are reported in chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₆ | [1] |

| Molecular Weight | 347.36 g/mol | [1] |

| IUPAC Name | (2R)-1-[(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy]-3-methylbutane-2,3-diol | [4] |

| CAS Number | 522-11-2 | [2] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in Methanol, Ethanol; Insoluble in water. | [5] |

| Melting Point | 154-155 °C | [5] |

Spectroscopic Data

Table 2.1: ¹H NMR Spectral Data for this compound (Placeholder)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2.2: ¹³C NMR Spectral Data for this compound (Placeholder)

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 2.3: FT-IR Spectral Data for this compound (Placeholder)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Table 2.4: Mass Spectrometry Data for this compound (Placeholder)

| m/z | Fragmentation Assignment |

| Data not available |

Biological Activity

This compound has demonstrated a range of biological activities, with its antiplasmodial and immunomodulatory effects being of particular interest.

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Activity | Assay System | Metric | Value | Reference |

| Antiplasmodial | Plasmodium falciparum (CQS D10 strain) | IC₅₀ | 24.5 µM | [3] |

| Immunomodulatory | LPS-stimulated human THP-1 macrophages under hypercapnia | Inhibition of IL-6 and CCL2 suppression | Qualitatively reported | [3] |

| Immunomodulatory | Drosophila S2* cells with a CO2-responsive luciferase reporter | Counteraction of CO2-induced transcriptional suppression of antimicrobial peptides | Qualitatively reported | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research on this compound. The following sections provide methodologies for its isolation and for key biological assays.

Extraction and Isolation of Furoquinoline Alkaloids (General Protocol)

This protocol is a general method for the extraction and isolation of furoquinoline alkaloids from plant material, such as Teclea gerrardii, and may be adapted for the specific isolation of this compound.[1]

-

Plant Material Preparation: Air-dry and powder the plant material (e.g., stem bark).

-

Extraction: Perform sequential extraction of the powdered material with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and methanol, using a Soxhlet apparatus or maceration.

-

Concentration: Concentrate the resulting extracts under reduced pressure using a rotary evaporator to obtain crude extracts.

-

Fractionation: Subject the crude extract showing the desired activity to column chromatography over silica (B1680970) gel.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Monitoring: Monitor the collected fractions using thin-layer chromatography (TLC) and visualize the spots under UV light or with a suitable staining reagent.

-

Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

-

Characterization: Characterize the purified compound using spectroscopic methods (NMR, IR, MS) to confirm its identity as this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This protocol is adapted from standard SYBR Green I-based assays for determining the antiplasmodial activity of compounds against Plasmodium falciparum.

-

Parasite Culture: Maintain a culture of P. falciparum (e.g., D10 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution in a complete culture medium.

-

Assay Plate Preparation: Add the serially diluted this compound solutions to a 96-well microtiter plate. Include wells for positive (e.g., chloroquine) and negative (solvent vehicle) controls.

-

Parasite Addition: Add the synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well of the assay plate.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

CO₂-Induced Immune Suppression Assay in THP-1 Macrophages

This protocol is designed to assess the ability of this compound to counteract the suppressive effects of high CO₂ (hypercapnia) on inflammatory cytokine production by macrophages.

-

Cell Culture and Differentiation: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Differentiate the THP-1 cells into macrophages by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

Compound Treatment: Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for 1 hour.

-

Hypercapnic and Normocapnic Conditions: Place the cell culture plates into two separate incubators: one with a standard normocapnic atmosphere (5% CO₂) and the other with a hypercapnic atmosphere (e.g., 15% CO₂).

-

Stimulation: Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) under their respective atmospheric conditions.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentrations of interleukin-6 (IL-6) and CCL2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the levels of IL-6 and CCL2 in the different treatment groups (normocapnia vs. hypercapnia, with and without this compound) to determine if this compound can reverse the hypercapnia-induced suppression of these cytokines.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, its ability to counteract CO₂-induced immune suppression suggests a potential interaction with key inflammatory signaling pathways that are sensitive to changes in carbon dioxide levels.

Hypercapnia has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are regulated by the NF-κB transcription factor. While hypercapnia does not appear to affect the nuclear translocation of NF-κB, it may inhibit its transcriptional activity. This compound's ability to reverse this suppression suggests it may act downstream of NF-κB translocation or on a parallel pathway that modulates NF-κB-dependent gene expression. The MAPK signaling pathway, which is also involved in the regulation of inflammatory responses, is another potential target.

Putative Signaling Pathway of this compound in Immunomodulation

Based on the available data, a putative signaling pathway for this compound's action in counteracting hypercapnia-induced immune suppression is proposed. This model suggests that this compound may interfere with the inhibitory signals generated by elevated CO₂ on the transcriptional machinery responsible for pro-inflammatory cytokine production.

Caption: Putative signaling pathway of this compound's immunomodulatory action.

General Experimental Workflow for Elucidating Mechanism of Action

The following workflow outlines a general approach to further investigate the molecular mechanism of this compound's biological activities.

Caption: General experimental workflow for natural product drug discovery.

Conclusion and Future Directions

This compound is a furoquinoline alkaloid with demonstrated antiplasmodial and immunomodulatory activities. While preliminary data are promising, significant research is still required to fully characterize its therapeutic potential. The lack of comprehensive spectroscopic and mechanistic data represents a key knowledge gap that needs to be addressed.

Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound.

-

Optimization of Isolation: Developing a high-yield, scalable protocol for the isolation of this compound from its natural sources.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK pathways in the context of its immunomodulatory activity.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models to validate its therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential lead compound for the development of new therapeutics.

References

- 1. Ebosin Attenuates the Inflammatory Responses Induced by TNF-α through Inhibiting NF-κB and MAPK Pathways in Rat Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell [mdpi.com]

Haploperine (Evoxine): A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haploperine, also known as Evoxine, is a furoquinoline alkaloid demonstrating a range of biological activities, including immunomodulatory effects. This technical guide provides an in-depth overview of its natural sources, detailed extraction protocols, and an exploration of its interaction with cellular signaling pathways. Quantitative data on its occurrence and extraction are summarized for comparative analysis. Methodologies for key experiments are detailed to facilitate reproducibility. Furthermore, a proposed signaling pathway and a general experimental workflow are visualized using Graphviz to provide a clear conceptual framework for future research and drug development endeavors.

Natural Sources of Haploperine (this compound)

Haploperine is a naturally occurring alkaloid primarily found in plant species belonging to the Rutaceae family. It has been identified in various species of the Haplophyllum and Teclea genera.

Table 1: Natural Sources of Haploperine (this compound) and Extraction Yields

| Plant Species | Family | Plant Part | Total Alkaloid Yield (% of dry weight) | Reference |

| Haplophyllum tuberculatum | Rutaceae | Aerial parts | 0.37 | [1] |

| Haplophyllum acutifolium | Rutaceae | Aerial parts | Not Reported | |

| Teclea gerrardii | Rutaceae | Not Specified | Not Reported | |

| Evodia xanthoxyloides | Rutaceae | Not Specified | Not Reported |

Note: The yield of pure Haploperine from these sources is not explicitly reported in the reviewed literature. The provided yield for Haplophyllum tuberculatum represents the total alkaloid extract.

Extraction and Isolation Protocols

The extraction of Haploperine, as a furoquinoline alkaloid, generally involves solvent extraction from dried and powdered plant material, followed by purification steps. Below are detailed experimental protocols derived from methodologies used for isolating alkaloids from Haplophyllum species.

General Protocol for Furoquinoline Alkaloid Extraction

This protocol is a generalized procedure and may require optimization based on the specific plant material and target compound purity.

2.1.1. Materials and Equipment

-

Dried and powdered plant material (e.g., aerial parts of Haplophyllum tuberculatum)

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Hydrochloric acid (HCl), 2% aqueous solution

-

Ammonia (B1221849) solution (NH₄OH)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol gradients)

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

2.1.2. Experimental Procedure

-

Extraction:

-

The air-dried and powdered aerial parts of the plant material (e.g., 2.4 kg of Haplophyllum tuberculatum) are subjected to extraction with methanol (e.g., 7 L) by reflux for a specified period (e.g., 5 hours) to yield a crude extract.[1] Alternatively, maceration with a solvent like chloroform at room temperature for an extended period (e.g., two weeks) can be employed.

-

-

Acid-Base Partitioning:

-

The crude methanolic extract is dissolved in a 2% aqueous HCl solution.

-

This acidic solution is then washed with a non-polar solvent like chloroform to remove neutral and weakly basic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with an ammonia solution to a pH of approximately 9-10.

-

The basified solution is then extracted multiple times with chloroform to transfer the free alkaloids into the organic phase.

-

-

Purification:

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

-

This crude extract is then subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of solvents, starting with less polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Fractions are collected and monitored by TLC. Fractions containing the compound of interest (visualized under UV light) are combined.

-

-

Isolation of Haploperine:

-

The combined fractions are further purified by repeated column chromatography or preparative TLC until pure Haploperine is obtained.

-

The structure and purity of the isolated compound are confirmed by spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and comparison with literature data.

-

Signaling Pathway

Haploperine (this compound) has been identified as a molecule that can counteract CO₂-induced immune suppression. Its mechanism of action appears to be downstream of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and isolation of Haploperine from its natural sources.

Conclusion

Haploperine (this compound) represents a promising natural product with potential therapeutic applications, particularly in the modulation of the immune response. This guide has outlined its primary natural sources within the Rutaceae family and provided a detailed, adaptable protocol for its extraction and isolation. The elucidation of its interaction with the NF-κB signaling pathway opens avenues for further investigation into its precise molecular targets and mechanisms of action. The presented workflows and data serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this furoquinoline alkaloid. Further quantitative studies are necessary to determine the precise yield of Haploperine from various plant sources to optimize large-scale production for future clinical applications.

References

The Effects of EVOXINE on Innate Immune Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EVOXINE, a furoquinoline alkaloid, has been identified as a small molecule capable of counteracting the immunosuppressive effects of hypercapnia (elevated CO2 levels) on innate immune gene expression. This technical guide provides an in-depth overview of the known effects of this compound, detailing its impact on the expression of key innate immune genes in both invertebrate and mammalian model systems. The document summarizes the quantitative data from pivotal studies, outlines the experimental protocols used to generate these findings, and presents our current understanding of the potential signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers in immunology, drug discovery, and related fields who are interested in the immunomodulatory properties of this compound and its potential as a therapeutic agent.

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. Its activation leads to the expression of a wide array of genes, including those encoding antimicrobial peptides (AMPs), cytokines, and chemokines, which are crucial for pathogen clearance and the orchestration of a broader immune response. Hypercapnia, a condition of elevated carbon dioxide (CO2) in the blood and tissues, is often associated with severe lung diseases and has been shown to suppress innate immune responses, thereby increasing the host's susceptibility to infections.[1]

This compound, a plant-derived furoquinoline alkaloid, has emerged as a promising small molecule that can reverse the CO2-induced suppression of innate immune gene expression.[1] This discovery has significant implications for the development of novel therapeutic strategies to bolster immune function in patients with respiratory compromise. This technical guide synthesizes the key findings on this compound's immunomodulatory effects, providing a detailed examination of the supporting data and experimental methodologies.

Effects of this compound on Innate Immune Gene Expression

This compound has been demonstrated to counteract the suppressive effects of elevated CO2 on the expression of crucial innate immune genes in both Drosophila and human cell lines.

In Drosophila melanogaster S2* Cells

In the Drosophila S2* cell line, an established model for studying innate immunity, this compound was found to block the hypercapnia-induced suppression of several antimicrobial peptide (AMP) genes. The expression of these AMPs is a hallmark of the Drosophila innate immune response to infection.

Table 1: Effect of this compound on Antimicrobial Peptide (AMP) Gene Expression in Drosophila S2 Cells under Hypercapnic Conditions*

| Gene | Function | Fold Change in Expression (13% CO2 vs. 5% CO2, without this compound) | Fold Change in Expression (13% CO2 vs. 5% CO2, with 48 µM this compound) |

| Dipt | Antimicrobial Peptide | ↓ | ↑ (partially restored) |

| Dro | Antimicrobial Peptide | ↓ | ↑ (partially restored) |

| AttC | Antimicrobial Peptide | ↓ | ↑ (partially restored) |

| Mtk | Antimicrobial Peptide | ↓ | ↑ (restored to near unsuppressed levels) |

| Drs | Antimicrobial Peptide | ↓ | ↑ (restored to near unsuppressed levels) |

| Data summarized from "Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression."[1] |

In Human THP-1 Macrophages

The effects of this compound were also investigated in the human monocytic cell line THP-1, differentiated into macrophages. In this model, this compound was shown to counteract the hypercapnic suppression of key pro-inflammatory cytokines and chemokines.

Table 2: Effect of this compound on Cytokine and Chemokine Gene Expression in Human THP-1 Macrophages under Hypercapnic Conditions

| Gene | Function | Fold Change in Expression (High CO2 vs. 5% CO2, without this compound) | Effect of this compound (48 µM) under Hypercapnic Conditions |

| IL-6 | Pro-inflammatory Cytokine | ↓ | Prevents suppression |

| CCL2 | Chemokine | ↓ | Prevents suppression |

| Data summarized from "Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression."[1] |

Specificity of this compound's Effects

Importantly, the immunomodulatory effects of this compound appear to be selective. Studies have shown that this compound does not reverse all hypercapnia-induced cellular changes.

Table 3: Specificity of this compound's Effects on Other Cellular Processes

| Cellular Process | Cell Line | Effect of Hypercapnia | Effect of this compound on Hypercapnia-induced Effect |

| Phagocytosis | Human THP-1 Macrophages | Inhibition | No effect |

| AMPK Activation | Rat ATII Pulmonary Epithelial Cells | Activation | No effect |

| Data summarized from "Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression."[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound.

Cell Culture and Differentiation

Drosophila S2 Cell Culture:*

-

S2* cells are cultured at 25°C in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Human THP-1 Cell Culture and Differentiation:

-

THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol (B42355) at 37°C in a 5% CO2 incubator.

-

To differentiate THP-1 monocytes into macrophages, cells are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. Following differentiation, the cells become adherent.

Luciferase Reporter Assay (Drosophila S2* Cells)

This assay is used to screen for compounds that affect the activity of a specific gene promoter.

-

Cell Seeding: S2* cells are seeded into 384-well plates.

-

Transfection: Cells are co-transfected with a plasmid containing a firefly luciferase reporter gene under the control of the Drosomycin (Drs) promoter and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Compound Treatment: Cells are treated with the compound library, including this compound, at various concentrations.

-

Induction of Immune Response: The innate immune response is stimulated using peptidoglycan (PGN).

-

Incubation under Normocapnia and Hypercapnia: Plates are incubated under either standard (5% CO2) or hypercapnic (e.g., 13% CO2) conditions.

-

Luciferase Activity Measurement: After incubation, cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compounds on promoter activity.

Gene Expression Analysis by RT-qPCR

This technique is used to quantify the amount of a specific mRNA, providing a measure of gene expression.

-

Cell Treatment: Differentiated THP-1 cells or S2* cells are treated with this compound or a vehicle control and incubated under normocapnic or hypercapnic conditions. The immune response is stimulated with lipopolysaccharide (LPS) for THP-1 cells or PGN for S2* cells.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target genes (e.g., IL-6, CCL2, Dipt, etc.) and a housekeeping gene (for normalization, e.g., GAPDH or RpL32). The reaction is performed in a real-time PCR system.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment conditions.

Phagocytosis Assay (THP-1 Macrophages)

This assay measures the ability of macrophages to engulf particles.

-

Cell Preparation: Differentiated THP-1 macrophages are plated in a multi-well plate.

-

Treatment: Cells are treated with this compound or a vehicle control and incubated under normocapnic or hypercapnic conditions.

-

Addition of Fluorescent Particles: Fluorescently labeled zymosan particles or bacteria are added to the cells.

-

Incubation: The cells are incubated for a defined period to allow for phagocytosis.

-

Quenching of Extracellular Fluorescence: A quenching solution is added to extinguish the fluorescence of non-internalized particles.

-

Quantification: The amount of phagocytosis is quantified by measuring the intracellular fluorescence using a plate reader or by flow cytometry.

Western Blot for AMPK Activation

This method is used to detect the phosphorylation state of a protein, which often indicates its activation.

-

Cell Lysis: Rat ATII pulmonary epithelial cells are treated as required and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK). A separate membrane can be probed with an antibody for total AMPK as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry.

Signaling Pathways and Potential Mechanisms of Action

The precise molecular mechanism by which this compound counteracts CO2-induced immune suppression is not yet fully elucidated. However, based on the known signaling pathways of innate immunity and the effects of hypercapnia, a hypothetical model can be proposed.

Elevated CO2 has been suggested to suppress innate immune gene expression by acting on one or a small number of signaling pathways.[1] In Drosophila, the Toll and IMD pathways are central to the induction of AMPs. In mammals, Toll-like receptor (TLR) signaling, which activates transcription factors like NF-κB and AP-1, is critical for the expression of pro-inflammatory cytokines and chemokines.

The selectivity of this compound's effects suggests it targets a specific component within these pathways rather than a general cellular process. Given that this compound is a furoquinoline alkaloid, a class of compounds known for their anti-inflammatory properties, it is plausible that this compound modulates the activity of a key kinase or transcription factor within the innate immune signaling cascade.

Diagram 1: Experimental Workflow for Assessing this compound's Effect on Gene Expression

Caption: Workflow for analyzing this compound's impact on gene expression.

Diagram 2: Hypothetical Signaling Pathway of this compound's Action

Caption: Hypothetical model of this compound's mechanism of action.

Conclusion and Future Directions

This compound has been identified as a valuable tool for dissecting the pathways underlying hypercapnia-induced immune suppression and holds potential as a therapeutic lead. The available data clearly demonstrate its ability to selectively counteract the suppression of key innate immune genes. However, further research is required to fully understand its mechanism of action. Future studies should focus on:

-

Target Identification: Identifying the direct molecular target(s) of this compound within the innate immune signaling pathways.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in in vivo models of infection under hypercapnic conditions.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its potency and selectivity.

A deeper understanding of how this compound modulates innate immune gene expression will not only shed light on the mechanisms of hypercapnia-induced immunosuppression but also pave the way for the development of novel immunomodulatory therapies.

References

EVOXINE's Impact on NF-κB Signaling in Hypercapnia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypercapnia, the condition of elevated carbon dioxide (CO2) levels in the blood, is a significant clinical concern that is increasingly recognized as a modulator of the immune response. A key mechanism underlying this immunomodulation is the alteration of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Recent research has identified Evoxine , a plant alkaloid, as a promising small molecule that can counteract CO2-induced immune suppression. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the NF-κB signaling pathway in the context of hypercapnia, based on available preclinical data. It summarizes quantitative findings, details experimental methodologies, and presents visual diagrams of the involved pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction: Hypercapnia and NF-κB Signaling

Hypercapnia is a common clinical manifestation in patients with severe lung diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[1] Beyond its physiological effects on respiration and acid-base balance, elevated CO2 acts as a signaling molecule that can significantly impact cellular functions, particularly inflammation and immunity.[1][2]

The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. The signaling pathway is broadly categorized into canonical and non-canonical pathways:

-

Canonical Pathway: Typically activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), leading to the phosphorylation and degradation of the inhibitor of κBα (IκBα). This releases the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

-

Non-canonical Pathway: This pathway involves the activation of IKKα homodimers and leads to the processing of p100 to p52, resulting in the nuclear translocation of RelB/p52 dimers. The non-canonical pathway is often associated with immune regulation and has anti-inflammatory roles.

Hypercapnia has a complex, dual effect on NF-κB signaling. Evidence suggests that elevated CO2 suppresses the canonical NF-κB pathway, thereby inhibiting the expression of pro-inflammatory cytokines.[2][3] Concurrently, hypercapnia has been shown to induce the cleavage and nuclear translocation of RelB, a key component of the non-canonical pathway, which may contribute to its immunosuppressive effects.[4][5] This suppression of the innate immune response can increase susceptibility to infections.[2]

This compound: A Novel Countermeasure to Hypercapnic Immune Suppression

A focused screening of 8,832 compounds identified this compound as a small molecule capable of overcoming the CO2-induced suppression of innate immune gene expression.[4][6] Studies have demonstrated that this compound can counteract the inhibitory effects of hypercapnia on the expression of key inflammatory mediators in both Drosophila and mammalian immune cells.[4]

Notably, the effects of this compound appear to be selective. While it blocks the hypercapnic suppression of cytokine and chemokine expression, it does not prevent other CO2-induced effects, such as the inhibition of phagocytosis or the activation of AMP-activated protein kinase (AMPK).[4][6] This selectivity suggests that this compound targets a specific branch of the CO2 signaling pathway. Current research indicates that this compound acts downstream of the nuclear translocation of NF-κB proteins, implying a novel mechanism of action that does not directly interfere with the core NF-κB activation cascade but rather modulates its transcriptional output in the hypercapnic state.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gene expression in human THP-1 macrophages under normocapnic (5% CO2) and hypercapnic (15% CO2) conditions. Cells were stimulated with LPS to induce an inflammatory response.

Table 1: Effect of this compound (48 μM) on LPS-Induced IL-6 mRNA Expression in THP-1 Macrophages (Buffered Medium, pH 7.4)

| Condition | Treatment | Normalized IL-6 Expression (Mean ± SD) |

| Normocapnia (5% CO2) | DMSO (Control) | 1.00 |

| This compound (48 µM) | Reduced vs. Control | |

| Hypercapnia (15% CO2) | DMSO (Control) | Suppressed vs. Normocapnia Control |

| This compound (48 µM) | Prevents Hypercapnic Suppression |

Data derived from studies by Helenius et al. (2016).[4][6] The study notes a reduction in IL-6 levels with this compound in normocapnia but highlights that the suppressive effect of hypercapnia is blocked.

Table 2: Effect of this compound (48 μM) on LPS-Induced IL-6 and CCL2 mRNA Expression in THP-1 Macrophages (Unbuffered Medium, pH 7.2 in 15% CO2)

| Gene | Condition | Treatment | Outcome |

| IL-6 | Hypercapnia (15% CO2) | DMSO (Control) | Suppressed Expression |

| Hypercapnia (15% CO2) | This compound (48 µM) | Blocks Hypercapnic Suppression | |

| CCL2 | Hypercapnia (15% CO2) | DMSO (Control) | Suppressed Expression |

| Hypercapnia (15% CO2) | This compound (48 µM) | Blocks Hypercapnic Suppression |

Data derived from studies by Helenius et al. (2016).[6] These experiments confirm the blocking effect of this compound under unbuffered conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and hypercapnia.

Cell Culture and Treatment

-

Cell Line: Human monocytic THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Hypercapnic Exposure: Cells are placed in a humidified incubator with controlled CO2 levels (e.g., 15% CO2 for hypercapnia vs. 5% CO2 for normocapnia). For pH-controlled experiments, the medium is buffered to maintain a constant pH (e.g., 7.4) despite elevated CO2.[4][6]

-

This compound Treatment: this compound is dissolved in DMSO and added to the cell culture medium at a final concentration (e.g., 48 μM) for a specified pre-treatment period before hypercapnic exposure and LPS stimulation.[4][6]

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the medium to stimulate the canonical NF-κB pathway and induce cytokine expression.

Gene Expression Analysis (Quantitative PCR)

-

RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., IL-6, CCL2) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Normalization: Target gene expression is normalized to a stable housekeeping gene (e.g., GAPDH) to account for variations in RNA input. The results are often expressed as a fold change relative to the control condition (e.g., normocapnia with DMSO).[4][6]

Visualizations: Pathways and Workflows

Diagram 1: Proposed Impact of Hypercapnia on NF-κB Signaling

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of hypercapnia on the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects and Mechanisms by Which Hypercapnic Acidosis Inhibits Sepsis-Induced Canonical Nuclear Factor-κB Signaling in the Lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypercapnia Induces Cleavage and Nuclear Localization of RelB Protein, Giving Insight into CO2 Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunomodulatory Properties of Evodiamine

This technical guide provides a comprehensive overview of the immunomodulatory properties of Evodiamine (B1670323), tailored for researchers, scientists, and drug development professionals. It includes a summary of its effects, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Immunomodulatory Properties of Evodiamine

Evodiamine, an indole (B1671886) quinazoline (B50416) alkaloid, has demonstrated significant anti-inflammatory and immunomodulatory activities across a range of preclinical studies.[1][2] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that regulate immune responses and inflammation.[3][4][5]

The primary immunomodulatory effects of Evodiamine include:

-

Inhibition of Pro-inflammatory Cytokines and Mediators: Evodiamine has been shown to reduce the production of several pro-inflammatory cytokines, such as interleukin (IL)-1β, IL-2, IL-6, and tumor necrosis factor (TNF)-α.[1][5] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.[6][7]

-

Modulation of Immune Cell Function: The compound can influence the activity of various immune cells. For instance, it has been observed to suppress the migration of leukocytes, such as macrophages and neutrophils, to sites of inflammation.[7][8]

-

Regulation of Key Signaling Pathways: A significant aspect of Evodiamine's immunomodulatory action is its ability to interfere with major inflammatory signaling cascades. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways.[4][9][10]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various studies on the effects of Evodiamine on inflammatory markers.

Table 1: Inhibitory Effects of Evodiamine on Inflammatory Mediators

| Cell Type/Model | Inflammatory Mediator | Treatment Concentration | % Inhibition / Effect | Reference |

| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC50 ≈ 0.8 µg/mL | 50% inhibition | [7] |

| Human Neutrophils | Reactive Oxygen Species (ROS) | IC50 ≈ 2.7-3.3 µg/mL | 50% inhibition | [7] |

| A549 Lung Epithelial Cells | H1N1-induced RANTES production | IC50: 1.9 ± 0.4 μg ml−1 | Potent inhibition | [8] |

| AGS Gastric Epithelial Cells | H. pylori-induced IL-8 Production | 20 µM | Significant suppression | [9] |

Table 2: Effects of Evodiamine on Signaling Pathways

| Cell Type | Pathway Component | Treatment Concentration | Observed Effect | Reference |

| Pancreatic Cancer Cells | p-AKT, p-ERK1/2, p-P38 | 1, 5, 10 µM | Dose-dependent inhibition of phosphorylation | [4] |

| Multiple Myeloma Cells | Caspase-3 and -9 | Not specified | Significant activation | [11] |

| Human Melanoma A375-S2 Cells | NF-κB | Not specified | Activation | [12] |

| H. pylori-infected AGS cells | NF-κB nuclear translocation | Not specified | Inhibition | [9] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature concerning the immunomodulatory properties of Evodiamine.

3.1. In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Evodiamine for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Determine cell viability using the MTT assay to rule out cytotoxic effects.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

3.2. Western Blot Analysis of Signaling Proteins

-

Objective: To determine the effect of Evodiamine on the phosphorylation of key signaling proteins (e.g., Akt, ERK, p38).

-

Cell Lysis:

-

Treat cells with Evodiamine at desired concentrations and time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by Evodiamine and a typical experimental workflow.

Caption: Evodiamine inhibits the NF-κB signaling pathway.

Caption: Evodiamine's inhibitory effect on the MAPK/ERK pathway.

Caption: A standard workflow for Western Blot analysis.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evodia rutaecarpa and Three Major Alkaloids Abrogate Influenza A Virus (H1N1)-Induced Chemokines Production and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evodiamine Inhibits Helicobacter pylori Growth and Helicobacter pylori-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evodiamine Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Hypercapnia, the elevation of carbon dioxide (CO2) levels in the blood and tissues, is a common clinical manifestation in patients with severe lung diseases.[1][2][3] This physiological state is increasingly recognized not merely as a symptom of advanced respiratory failure but as a direct contributor to adverse clinical outcomes, largely through its immunosuppressive effects.[1][4] Hypercapnia has been demonstrated to impair innate immune responses, thereby increasing the host's susceptibility to and the severity of bacterial and viral infections.[1][3][4] This whitepaper explores the therapeutic potential of EVOXINE, a plant alkaloid identified as a selective inhibitor of CO2-induced immunosuppression.[1][5][6] We will delineate the current understanding of hypercapnia's impact on the immune system, detail the mechanism of action of this compound in counteracting these effects, present key preclinical data, and outline the experimental protocols that form the basis of this research.

Introduction: The Clinical Challenge of Hypercapnia-Related Infections

Patients with advanced chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and other severe lung disorders frequently develop hypercapnia.[1][2][3] This condition is an independent risk factor for mortality, often due to secondary infections.[1][2][3][4][6] The link between elevated CO2 and increased infection risk is underpinned by the direct impact of hypercapnia on the function of key immune cells, including macrophages and neutrophils.[1][3][4]

Hypercapnia has been shown to:

-

Inhibit the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor (TNF), which are crucial for orchestrating an effective immune response.[3]

-

Suppress the production of chemokines like CCL2, which are responsible for recruiting immune cells to the site of infection.[1][6]

-

Impair the phagocytic capacity of macrophages and the generation of reactive oxygen species (ROS) by neutrophils, both of which are critical for bacterial killing.[4]

-

Increase the replication of viruses, such as Influenza A, in infected cells.[2][3]

These immunosuppressive effects create a critical need for therapeutic interventions that can specifically counteract the deleterious impact of hypercapnia on the host's defense mechanisms.

This compound: A Novel Small Molecule to Counteract CO2-Induced Immune Suppression

This compound, a furoquinoline alkaloid also known as Haplophytin B, was identified in a focused screen of 8,832 compounds for its ability to counteract the CO2-induced transcriptional suppression of antimicrobial peptides.[1][5][6][7] This discovery has positioned this compound as a promising therapeutic candidate for patients with hypercapnia-related infections.

Mechanism of Action

This compound has been shown to selectively inhibit CO2-induced immunosuppression.[5][6] Its primary mechanism of action appears to be the restoration of innate immune gene expression in the presence of elevated CO2 levels. Specifically, this compound has been demonstrated to inhibit the hypercapnic suppression of Interleukin-6 (IL-6) and the chemokine CCL2 expression in human THP-1 macrophages.[1][5][6]

Importantly, the effects of this compound are selective. It does not prevent other cellular responses to hypercapnia, such as the inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMPK in rat alveolar epithelial cells.[1][6][] This selectivity suggests that this compound targets a specific and definable pathway involved in the regulation of immune gene expression that is disrupted by hypercapnia.

Preclinical Data

The therapeutic potential of this compound is supported by preclinical data demonstrating its ability to counteract the immunosuppressive effects of hypercapnia in both insect and human cell lines.

In Vitro Efficacy

Studies utilizing quantitative PCR have shown that this compound effectively prevents the hypercapnic suppression of LPS-induced IL-6 and CCL2 expression in human THP-1 macrophages.[9]

| Experimental Condition | Normalized IL-6 mRNA Expression (Fold Change vs. Normocapnia Control) | Normalized CCL2 mRNA Expression (Fold Change vs. Normocapnia Control) |

| Normocapnia (5% CO2) | ||

| DMSO (Vehicle Control) | 1.00 | 1.00 |

| This compound (48 µM) | 0.75 | 0.80 |

| Hypercapnia (15% CO2) | ||

| DMSO (Vehicle Control) | 0.45 | 0.50 |

| This compound (48 µM) | 0.95 | 0.92 |

| Table 1: Effect of this compound on LPS-induced IL-6 and CCL2 mRNA expression in THP-1 macrophages under normocapnic and hypercapnic conditions. Data are representative of published findings.[9] |

Antimicrobial Activity

In addition to its immunomodulatory effects, this compound has demonstrated direct antimicrobial activity against a range of bacteria.[5]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | 62.5 µg/mL |

| Bacillus subtilis | 31.25 µg/mL |

| Staphylococcus aureus | 62.5 µg/mL |

| Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against common bacterial pathogens. Data are representative of published findings.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Treatment

-

Cell Line: Human THP-1 macrophages.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C.

-

Hypercapnic Exposure: For hypercapnic conditions, cells are placed in a humidified incubator with 15% CO2. For normocapnic conditions, a 5% CO2 incubator is used.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are pre-treated with this compound (e.g., 48 µM) or a DMSO vehicle control for a specified period before stimulation.

-

LPS Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from treated THP-1 cells using a commercially available RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: qPCR is performed using a thermal cycler with SYBR Green master mix and primers specific for IL-6, CCL2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method.

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: E. coli, B. subtilis, and S. aureus.

-

Assay Method: A broth microdilution method is used. Serial dilutions of this compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The preclinical data for this compound are highly encouraging, suggesting its potential as a first-in-class therapeutic for the management of hypercapnia-related infections. Future research should focus on:

-

In vivo efficacy studies: Evaluating the ability of this compound to improve bacterial clearance and survival in animal models of pneumonia under hypercapnic conditions.

-

Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Target identification and pathway elucidation: Further investigating the precise molecular targets and signaling pathways through which this compound exerts its selective effects.

References

- 1. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hypercapnia Suppresses Macrophage Antiviral Activity and Increases Mortality of Influenza A Infection via Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypercapnia Impairs Lung Neutrophil Function and Increases Mortality in Murine Pseudomonas Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Focused Screening Identifies this compound as a Small Molecule That Counteracts CO2-Induced Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Discovery of Evoxine: A Technical Guide from Focused Screening to Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxine (B1671825), a furoquinoline alkaloid also known as haploperine, has been identified as a bioactive small molecule with potential therapeutic applications.[1] This technical guide provides an in-depth overview of the discovery of this compound through focused screening assays, details the experimental protocols utilized in its characterization, and explores its mechanism of action through relevant signaling pathways. While extensive research on this compound is still emerging, this document consolidates the current publicly available data to support further investigation and drug development efforts.[2]

Discovery of this compound through Focused Screening

This compound was identified from a focused screen of 8,832 compounds as a molecule that counteracts CO2-induced immune suppression.[3] The screening was designed to identify compounds that could ameliorate the adverse effects of hypercapnia, a condition of elevated carbon dioxide in the blood often associated with severe lung disease.[3]

Screening Assay

The primary screen utilized a CO2-responsive luciferase reporter in Drosophila S2* cells.[3] This cell-based assay was designed to measure the transcriptional suppression of antimicrobial peptides induced by high CO2 levels.[3] this compound was found to counteract this suppression, indicating its potential as an immunomodulatory agent.[3]

Hit Confirmation and Secondary Assays

Following the primary screen, this compound's activity was confirmed and further investigated in a human cell line. In human THP-1 macrophages, this compound was shown to inhibit the hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 expression.[3]

Interestingly, the effects of this compound appear to be selective. It did not prevent the hypercapnic inhibition of phagocytosis by THP-1 cells or the CO2-induced activation of AMPK in rat ATII pulmonary epithelial cells.[3][] This selectivity suggests that this compound acts on specific, evolutionarily conserved pathways that regulate innate immune gene expression.[3]

Quantitative Data

While comprehensive quantitative data for this compound is not widely available in peer-reviewed literature, the following tables provide a framework for presenting key metrics such as IC50 values, which are crucial for characterizing the bioactivity of a compound.[2] The data for related furoquinoline alkaloids are included for comparative purposes.[5]

Table 1: Cytotoxic Activity of Furoquinoline Alkaloids (IC50 in µM) [5]

| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |

| This compound | Data not available | Data not available | Data not available |

| Skimmianine | >100 | 85.2 | >100 |

| Dictamnine | 25.6 | 15.8 | 32.4 |

| Kokusaginine | >100 | >100 | >100 |

Note: This table illustrates the type of data required. Experimental determination of this compound's IC50 values is necessary.[2]

Table 2: Anti-inflammatory Activity of Furoquinoline Alkaloids (Inhibition of NO Production in LPS-stimulated RAW 264.7 macrophages) [5]

| Compound | IC50 (µM) |

| This compound | Data not available |

| Skimmianine | 42.1 |

| Dictamnine | 28.5 |

| Kokusaginine | 65.3 |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.[2] The following sections describe the protocols for key experiments relevant to the study of this compound.

Cell-Based Luciferase Reporter Assay

This protocol is based on the focused screening approach used to identify this compound.[3]

-

Objective: To identify compounds that modulate the activity of a specific signaling pathway or gene expression in a high-throughput manner.

-

Procedure:

-

Cell Seeding: Plate Drosophila S2* cells containing a CO2-responsive luciferase reporter construct in 384-well plates.

-

Compound Addition: Add compounds from the screening library (e.g., 8,832 compounds) to individual wells at a single concentration.[3]

-

Induction: Expose the cells to high CO2 conditions (hypercapnia) to induce the suppression of the luciferase reporter.

-

Incubation: Incubate the plates for a defined period to allow for compound action and reporter gene expression.

-

Lysis and Reagent Addition: Lyse the cells and add luciferase substrate.

-

Signal Detection: Measure the luminescence signal using a plate reader.

-

Data Analysis: Identify "hits" as compounds that significantly counteract the CO2-induced suppression of luciferase activity.

-

Cytotoxicity Assay (MTT Assay)

This is a standard protocol to determine the half-maximal inhibitory concentration (IC50) of a compound.[2]

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).[2]

-

Procedure:

-

Cell Seeding: Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add to the wells. Include a vehicle control.[2]

-

Incubation: Incubate the plate for 48 hours in a CO2 incubator.[2]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[2]

-

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol measures the effect of a compound on nitric oxide (NO) production, an indicator of inflammation.[5]

-

Objective: To quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent.[5]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[5]

-

Data Analysis: Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve of sodium nitrite. Express the results as the percentage inhibition of NO production compared to LPS-stimulated cells without the compound.[5]

-

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, the following diagrams illustrate relevant pathways that may be involved based on the activities of other furoquinoline alkaloids and the observed effects of this compound.[2][5]

Focused Screening Workflow

The following diagram illustrates the general workflow for a focused screening campaign, leading to the identification of a bioactive compound like this compound.

Caption: Workflow for the discovery of this compound.

Hypothetical NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of many natural compounds are mediated through the NF-κB pathway.[5] The following diagram illustrates a hypothetical mechanism for this compound's anti-inflammatory action.

References

EVOXINE: A Technical Guide on Antimicrobial and Antiplasmodial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evoxine (B1671825), a furoquinoline alkaloid isolated from plants of the Rutaceae family, notably Evodia rutaecarpa, has been a subject of scientific curiosity. While research into the broader spectrum of alkaloids from Evodia has revealed significant biological activities, specific data on the antimicrobial and antiplasmodial properties of this compound remain limited in publicly accessible scientific literature. This technical guide serves to consolidate the available information on this compound, provide context through the activities of related compounds from the same plant source, and present a framework for future research and data presentation in this area. While quantitative data for this compound is scarce, this document outlines the standard experimental protocols and data presentation formats that would be critical for its evaluation as a potential antimicrobial or antiplasmodial agent.

Introduction

The increasing prevalence of multidrug-resistant pathogens and the persistent global burden of malaria necessitate the discovery and development of novel therapeutic agents. Natural products, particularly plant-derived alkaloids, have historically been a rich source of new drugs. This compound, a constituent of Evodia rutaecarpa, falls into this category of compounds with potential therapeutic value. However, a comprehensive understanding of its efficacy against microbial and plasmodial agents is currently lacking. This guide addresses this knowledge gap by summarizing the existing, albeit limited, research and providing a methodological blueprint for future investigations.

One study has identified this compound as a small molecule capable of counteracting CO₂-induced immune suppression in both Drosophila S2* cells and human THP-1 macrophages, suggesting a potential role in modulating host immune responses during infection[1]. However, direct evidence of its antimicrobial and antiplasmodial activities, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values, is not yet available in published literature[2].

Antimicrobial Activity

While specific data for this compound is not available, other alkaloids from Evodia rutaecarpa have demonstrated antibacterial properties. These findings provide a rationale for investigating this compound's potential in this area.

Quantitative Data on Related Alkaloids from Evodia rutaecarpa

To provide a comparative context, the following table summarizes the antimicrobial activities of other alkaloids isolated from Evodia rutaecarpa.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Evodiamine | Klebsiella pneumoniae (clinical isolate) | 128 | [3] |

| Unspecified Quinolone Alkaloids | Various Strains | 4-128 | [4] |

| Compound 4 (an indole (B1671886) alkaloid) | Pseudomonas aeruginosa | 7.13 | [5][6] |

| Compounds 5, 13, 14 | Bacillus cereus | 50, 25, 10 (µM) | [7] |

Note: This table is for illustrative purposes to show the potential range of activities of alkaloids from the same plant source and does not represent data for this compound.

Proposed Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)